molecular formula C21H27ClN4O B15133216 5-(1-adamantyl)-N-[(E)-(2-chlorophenyl)methylideneamino]pyrazolidine-3-carboxamide

5-(1-adamantyl)-N-[(E)-(2-chlorophenyl)methylideneamino]pyrazolidine-3-carboxamide

Cat. No.: B15133216
M. Wt: 386.9 g/mol
InChI Key: DSBKQOSGEVYRSC-FSJBWODESA-N
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Description

5-(1-adamantyl)-N-[(E)-(2-chlorophenyl)methylideneamino]pyrazolidine-3-carboxamide: is a complex organic compound featuring an adamantyl group, a chlorophenyl group, and a pyrazolidine-3-carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-adamantyl)-N-[(E)-(2-chlorophenyl)methylideneamino]pyrazolidine-3-carboxamide typically involves multiple steps:

    Formation of the Adamantyl Intermediate: The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction using adamantane and an appropriate alkylating agent.

    Synthesis of the Pyrazolidine-3-carboxamide Core: This can be achieved by reacting hydrazine with a suitable carboxylic acid derivative to form the pyrazolidine ring.

    Coupling of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction.

    Formation of the Final Compound: The final step involves the condensation of the adamantyl intermediate with the pyrazolidine-3-carboxamide core in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the adamantyl group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can occur at the chlorophenyl group, potentially leading to the formation of the corresponding aniline derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Hydroxylated derivatives of the adamantyl group.

    Reduction: Aniline derivatives from the chlorophenyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

Biology: : It may have potential as a bioactive molecule, with applications in the study of enzyme inhibition or receptor binding.

Medicine: : The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: : It can be used in the development of advanced materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 5-(1-adamantyl)-N-[(E)-(2-chlorophenyl)methylideneamino]pyrazolidine-3-carboxamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The adamantyl group could enhance the compound’s stability and bioavailability, while the chlorophenyl group may contribute to its binding affinity.

Comparison with Similar Compounds

Similar Compounds

    1-adamantyl derivatives: These compounds share the adamantyl group and may exhibit similar stability and structural properties.

    Chlorophenyl derivatives: Compounds with a chlorophenyl group may have similar reactivity and binding characteristics.

    Pyrazolidine derivatives: These compounds share the pyrazolidine ring and may have similar biological activities.

Uniqueness

  • The combination of the adamantyl, chlorophenyl, and pyrazolidine-3-carboxamide moieties in a single molecule is unique and may confer distinct properties not found in other compounds. This unique structure could lead to novel applications in various fields.

Properties

Molecular Formula

C21H27ClN4O

Molecular Weight

386.9 g/mol

IUPAC Name

5-(1-adamantyl)-N-[(E)-(2-chlorophenyl)methylideneamino]pyrazolidine-3-carboxamide

InChI

InChI=1S/C21H27ClN4O/c22-17-4-2-1-3-16(17)12-23-26-20(27)18-8-19(25-24-18)21-9-13-5-14(10-21)7-15(6-13)11-21/h1-4,12-15,18-19,24-25H,5-11H2,(H,26,27)/b23-12+

InChI Key

DSBKQOSGEVYRSC-FSJBWODESA-N

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)C4CC(NN4)C(=O)N/N=C/C5=CC=CC=C5Cl

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4CC(NN4)C(=O)NN=CC5=CC=CC=C5Cl

Origin of Product

United States

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